molecular formula C17H14N4O4 B1233608 2-[(NAPHTHALEN-1-YL)AMINO]-N'-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE

2-[(NAPHTHALEN-1-YL)AMINO]-N'-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B1233608
M. Wt: 338.32 g/mol
InChI Key: ZEUTZRYWGMGMEG-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(NAPHTHALEN-1-YL)AMINO]-N'-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features both naphthalene and nitrofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(NAPHTHALEN-1-YL)AMINO]-N'-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the condensation of 2-(naphthalen-1-ylamino)acetamide with 5-nitrofuran-2-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(NAPHTHALEN-1-YL)AMINO]-N'-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

2-[(NAPHTHALEN-1-YL)AMINO]-N'-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrofuran moiety.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(NAPHTHALEN-1-YL)AMINO]-N'-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with biological targets, such as enzymes or receptors. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage bacterial cells. Additionally, the compound may inhibit specific enzymes involved in bacterial metabolism, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-(naphthalen-1-ylamino)acetamide
  • 5-nitrofuran-2-carbaldehyde
  • Naphthalene derivatives
  • Nitrofuran derivatives

Uniqueness

2-[(NAPHTHALEN-1-YL)AMINO]-N'-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to the combination of naphthalene and nitrofuran moieties in a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14N4O4

Molecular Weight

338.32 g/mol

IUPAC Name

2-(naphthalen-1-ylamino)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C17H14N4O4/c22-16(20-19-10-13-8-9-17(25-13)21(23)24)11-18-15-7-3-5-12-4-1-2-6-14(12)15/h1-10,18H,11H2,(H,20,22)/b19-10+

InChI Key

ZEUTZRYWGMGMEG-VXLYETTFSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC=C(O3)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(NAPHTHALEN-1-YL)AMINO]-N'-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE

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